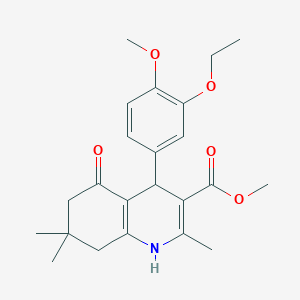![molecular formula C19H21NO3 B2877341 [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate CAS No. 876534-75-7](/img/structure/B2877341.png)
[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate
Vue d'ensemble
Description
“[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate” is an organic compound. It is a solid in physical form . The compound has a molecular weight of 283.33 . The IUPAC name for this compound is methyl 3-{[(2-phenylethyl)amino]carbonyl}benzoate .
Molecular Structure Analysis
The molecular structure of “[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate” can be represented by the linear formula C17H17NO3 . The InChI code for this compound is 1S/C17H17NO3/c1-21-17(20)15-9-5-8-14(12-15)16(19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19) .Physical And Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 283.33 . The IUPAC name for this compound is methyl 3-{[(2-phenylethyl)amino]carbonyl}benzoate . The InChI code for this compound is 1S/C17H17NO3/c1-21-17(20)15-9-5-8-14(12-15)16(19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19) .Applications De Recherche Scientifique
OLED and Electroluminescent Properties
- Synthesis and Properties in OLEDs : A study synthesized a novel carbazole derivative with dimesitylboron groups, showcasing excellent thermal and electrochemical stability. This compound demonstrated significant potential in OLED applications due to its aggregation-induced emission properties and efficient electroluminescent performances (Shi et al., 2014).
- Triplet Excimer Emission : Research on carbazole-based materials like CBP derivatives highlighted their utility as matrix materials for phosphorescent emitters in OLEDs. The study found these materials suitable due to their high triplet-state energy, essential for such applications (Hoffmann et al., 2011).
Photophysical Research
- Aggregation-Induced Emission : Another study focused on phenylethene-carbazole derivatives containing dimesitylboron groups. These compounds combined the aggregation-induced emission properties of phenylethene with the hole and electron transporting properties of carbazole and dimesitylboron, demonstrating excellent thermal and electrochemical stability (Shi et al., 2016).
- Carbazole Compounds as Host Materials : A series of novel carbazole compounds was synthesized and tested as hosts for triplet emitters in OLEDs. The research indicated that the HOMO level of these compounds could be tuned by substitution, influencing their suitability as host materials (Brunner et al., 2004).
Additional Applications
- Synthesis Methods : A method for synthesizing carbazoles through intramolecular C–H bond amination of N-substituted 2-amidobiaryls was developed, showcasing the compound's relevance in organic and medicinal chemistry (Choi et al., 2015).
- Detection of Explosives : A novel fluorescent poly(2,7-carbazole) was used to detect explosive compounds, displaying high recycled fluorescence quenching sensitivity. This application is attributed to the compound's strong electron-donating ability (Nie et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14-8-9-17(12-15(14)2)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHFMBJMUITHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322431 | |
| Record name | [2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57263934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate | |
CAS RN |
876534-75-7 | |
| Record name | [2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl thiocyanate](/img/structure/B2877258.png)
![N-[2-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2877259.png)



![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2877266.png)
![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2877269.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2877270.png)
![2-[(Benzylamino)methyl]-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B2877274.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B2877275.png)
![3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2877277.png)
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile](/img/structure/B2877279.png)
![2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride](/img/structure/B2877280.png)
